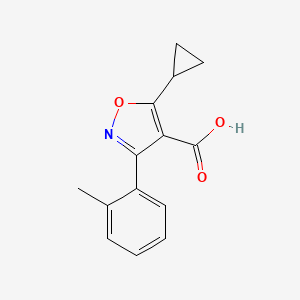
Thalidomide-5'-O-C2-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C2-alkyne is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C2-alkyne, have since been repurposed for various therapeutic applications, particularly in the treatment of cancers and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C2-alkyne typically involves the modification of the thalidomide molecule to introduce an alkyne group at the 5’-O position. This can be achieved through a series of chemical reactions, including halogenation of the starting material followed by an E2 elimination process to form the alkyne .
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C2-alkyne involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Thalidomide-5’-O-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted thalidomide derivatives
科学研究应用
Thalidomide-5’-O-C2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers, inflammatory diseases, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
作用机制
The mechanism of action of Thalidomide-5’-O-C2-alkyne involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome system. By binding to cereblon, Thalidomide-5’-O-C2-alkyne modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly relevant in the context of its anti-cancer and anti-inflammatory properties .
相似化合物的比较
Similar Compounds
Similar compounds to Thalidomide-5’-O-C2-alkyne include:
Thalidomide-5’-O-C2-acid: Another derivative with a carboxylic acid group instead of an alkyne.
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar therapeutic applications
Uniqueness
Thalidomide-5’-O-C2-alkyne is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C17H14N2O5 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC 名称 |
5-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21) |
InChI 键 |
ZDLLDSJLIRFVHI-UHFFFAOYSA-N |
规范 SMILES |
C#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)





![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)





